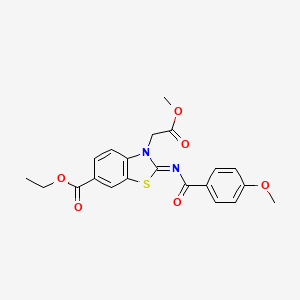![molecular formula C29H27ClN4O7 B2765242 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899937-35-0](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H27ClN4O7 and its molecular weight is 579.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives represent a significant area of study due to their potential as diuretic, antihypertensive, and antidiabetic agents. For instance, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides. These compounds were evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats, with several compounds showing significantly excellent activity (Rahman et al., 2014).
Antimicrobial Activities
Another area of scientific research application for quinazoline derivatives is their antimicrobial properties. For example, new 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones and primary amines were screened for antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activity and Molecular Docking
Quinazolinone analogues have also been designed, synthesized, and evaluated for in vitro antitumor activity. Novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity with significant potency compared to the control. Molecular docking studies were performed to understand the binding modes to target proteins, such as ATP binding sites of EGFR-TK and B-RAF kinase, providing insights into their mechanism of action (Al-Suwaidan et al., 2016).
Molecular Docking, Biological Potentials, and Structure-Activity Relationships
Research also extends into the synthesis of novel derivatives for exploring their biological potentials. For instance, new Schiff bases and their derivatives have been synthesized and tested for antioxidant, antiulcer, anti-inflammatory activity, and their safety on liver enzymes in rats. Molecular docking studies have further elucidated the interaction mechanisms with biological targets, such as COX-2, revealing their potential as therapeutic agents (Borik et al., 2021).
Propriétés
Numéro CAS |
899937-35-0 |
|---|---|
Formule moléculaire |
C29H27ClN4O7 |
Poids moléculaire |
579.01 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H27ClN4O7/c1-39-23-11-9-19(14-21(23)30)32-27(36)16-34-22-6-3-2-5-20(22)28(37)33(29(34)38)12-4-7-26(35)31-15-18-8-10-24-25(13-18)41-17-40-24/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,31,35)(H,32,36) |
Clé InChI |
CNXDOHXWZGGIHV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((4-fluorobenzyl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2765161.png)
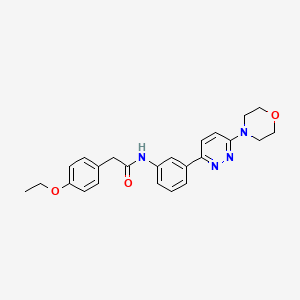
![(Z)-1-(4-methylbenzyl)-3-((phenylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765165.png)
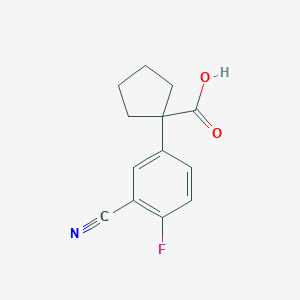
methanamine](/img/structure/B2765168.png)
![1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2765171.png)
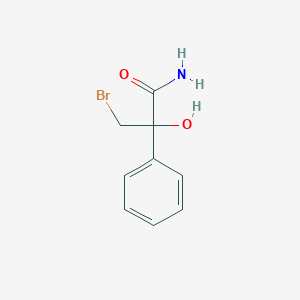

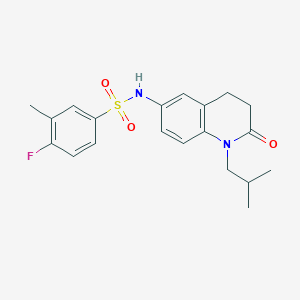
![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)
